Attenuated Third-Step Protonation Controls pH-Dependent Chelation
Propane-1,2,3-triamine (1) displays a markedly lower third-step protonation constant (log K₃ = 3.715 ± 0.002) compared with the branched triamines 2-methyl-2-aminomethylpropane-1,3-diamine (2) and 2-ethyl-2-aminomethylpropane-1,3-diamine (3), whose third-step log K values exceed approximately 6.0 [1]. While log K₁ (9.642 ± 0.002) and log K₂ (7.981 ± 0.001) for (1) are comparable to those of (2) and (3), the >2.3 log-unit deficit at the third protonation step renders (1) the least basic ligand in this homologous series and directly alters the pH range over which the fully deprotonated, chelation-competent triamine species predominates [1]. The corresponding protonation enthalpies are ΔH₁ = –10.97 ± 0.04, ΔH₂ = –11.07 ± 0.07, and ΔH₃ = –8.52 ± 0.08 kcal mol⁻¹ [1].
| Evidence Dimension | Stepwise protonation constants (log K) in aqueous solution |
|---|---|
| Target Compound Data | log K₁ = 9.642 ± 0.002; log K₂ = 7.981 ± 0.001; log K₃ = 3.715 ± 0.002 |
| Comparator Or Baseline | 2-methyl-2-aminomethylpropane-1,3-diamine (2) and 2-ethyl-2-aminomethylpropane-1,3-diamine (3): log K₃ > ~6.0 (exact values referenced in original paper and Martell critical stability constant compilations [1]) |
| Quantified Difference | Δlog K₃ > 2.3 log units (target compound is less basic at the third protonation step) |
| Conditions | 0.15 mol dm⁻³ NaCl, 298 K, potentiometric and calorimetric determination |
Why This Matters
A >2 log-unit difference in the third protonation constant shifts the pH-dependent speciation of the free triamine by over two pH units relative to branched analogs, directly dictating the pH window in which the ligand is available for metal coordination and enabling finer control over complex formation in pH-sensitive formulations.
- [1] De Iaco, A.; Sabatini, A.; Vacca, A. Synthesis and crystal structure of propane-1,2,3-triamine trihydrochloride monohydrate. Reactions of propane-1,2,3-triamine with hydrogen ion. Thermodynamic functions and molecular mechanics calculations. J. Chem. Soc., Perkin Trans. 2 1991, 765–771. View Source
